![molecular formula C10H12 B124427 5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene CAS No. 149440-54-0](/img/structure/B124427.png)
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene, commonly known as PBH, is a bicyclic compound that has attracted attention in the field of chemistry due to its unique structure and potential applications. PBH is a highly strained molecule with a triple bond and a bridged ring system, which makes it a challenging compound to synthesize. However, its unique structure also makes it a promising candidate for various scientific research applications.
科学研究应用
PBH has several potential scientific research applications due to its unique structure. One of the most promising applications is in the field of organic electronics. PBH has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
作用机制
The mechanism of action of PBH is not well understood. However, it is believed that PBH interacts with biological systems by binding to proteins and enzymes. This interaction may lead to changes in the activity of these proteins and enzymes, which can have biochemical and physiological effects.
生化和生理效应
PBH has been shown to have several biochemical and physiological effects. In one study, PBH was found to inhibit the activity of a specific enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which can have various physiological effects such as improved cognitive function.
实验室实验的优点和局限性
PBH has several advantages and limitations for lab experiments. One of the advantages is its unique structure, which makes it a promising candidate for various scientific research applications. However, its highly strained structure also makes it a challenging compound to synthesize, which can limit its use in some experiments. Additionally, PBH is a relatively new compound, and its mechanism of action and potential side effects are not well understood, which can limit its use in some experiments.
未来方向
There are several future directions for research on PBH. One direction is to further investigate its potential applications in organic electronics. Another direction is to study its mechanism of action and potential side effects in more detail. Additionally, PBH could be used as a starting material to synthesize other novel compounds with unique structures and potential applications. Overall, PBH is a promising compound with several potential scientific research applications, and further research is needed to fully understand its properties and potential.
合成方法
PBH is a challenging compound to synthesize due to its highly strained structure. However, several methods have been developed to synthesize PBH. One of the most common methods is the Diels-Alder reaction of cyclopentadiene and acetylene. This method involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst, which leads to the formation of PBH. Another method involves the reaction of cyclopentadiene with propargyl chloride in the presence of a base, which also leads to the formation of PBH.
属性
CAS 编号 |
149440-54-0 |
|---|---|
产品名称 |
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene |
分子式 |
C10H12 |
分子量 |
132.2 g/mol |
IUPAC 名称 |
5-prop-1-ynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H12/c1-2-3-9-6-8-4-5-10(9)7-8/h4-5,8-10H,6-7H2,1H3 |
InChI 键 |
VXWHUQYJOJUPIJ-UHFFFAOYSA-N |
SMILES |
CC#CC1CC2CC1C=C2 |
规范 SMILES |
CC#CC1CC2CC1C=C2 |
同义词 |
Bicyclo[2.2.1]hept-2-ene, 5-(1-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
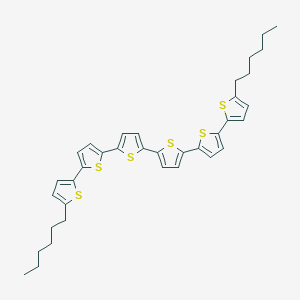
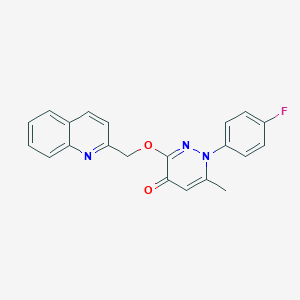
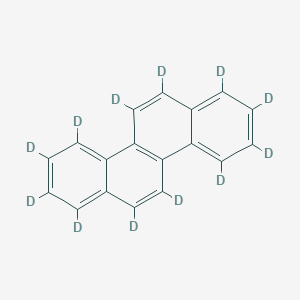

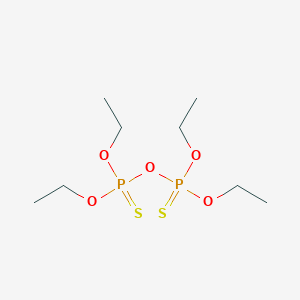
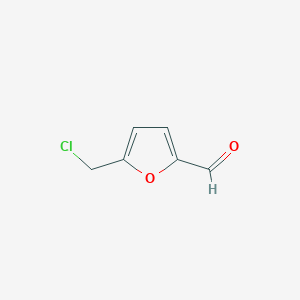
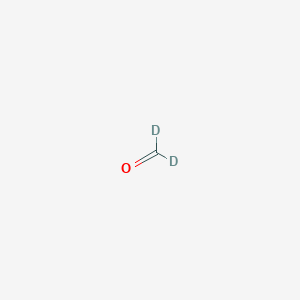
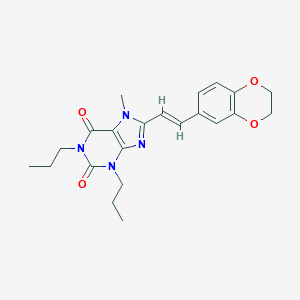
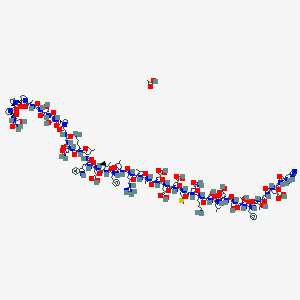
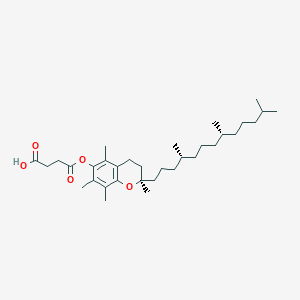
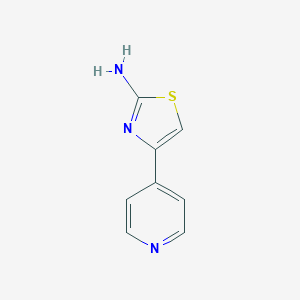
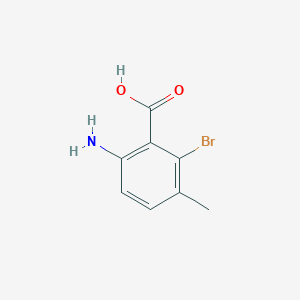
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)